1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one

Organic Synthesis Medicinal Chemistry Thiazole Chemistry

1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 1368199-13-6, molecular formula C₁₂H₁₁NOS, molecular weight 217.29 g·mol⁻¹) is a synthetic, acylated thiazole derivative characterized by a 2-methyl-4-phenyl substitution pattern and a reactive 5-acetyl moiety on the thiazole core. It belongs to the class of 2,4,5-trisubstituted thiazoles, which are widely employed as privileged scaffolds in medicinal chemistry and as versatile intermediates for constructing kinase inhibitors, antibacterial agents, and fluorescent probes.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
Cat. No. B12644778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2
InChIInChI=1S/C12H11NOS/c1-8(14)12-11(13-9(2)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyKNZKCCIJDYPVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 1368199-13-6) – Structural and Physicochemical Baseline


1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 1368199-13-6, molecular formula C₁₂H₁₁NOS, molecular weight 217.29 g·mol⁻¹) is a synthetic, acylated thiazole derivative characterized by a 2-methyl-4-phenyl substitution pattern and a reactive 5-acetyl moiety on the thiazole core . It belongs to the class of 2,4,5-trisubstituted thiazoles, which are widely employed as privileged scaffolds in medicinal chemistry and as versatile intermediates for constructing kinase inhibitors, antibacterial agents, and fluorescent probes . The compound is commercially available at standard purity ≥98%, supported by batch-specific QC documentation (NMR, HPLC, GC) from reputable vendors, ensuring reproducibility for both milligram-scale exploratory chemistry and gram-scale intermediate campaigns .

Why 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one Cannot Be Replaced by Generic Thiazole Analogs


Within the 2,4,5-trisubstituted thiazole chemical space, the precise regiochemistry and electronic character of substituents govern not only the compound's reactivity in downstream transformations (e.g., electrophilic aromatic substitution, cross-coupling, or nucleophilic addition at the acetyl group) but also the conformational preferences of the scaffold when engaged with biological targets . The 2-methyl-4-phenyl-5-acetyl arrangement in the target compound creates a specific hydrogen-bond acceptor pattern (three acceptor sites, TPSA 58.2 Ų) and a computed lipophilicity (XLogP3-AA = 3.0) that are distinct from its regioisomers, such as 1-(4-methyl-2-phenylthiazol-5-yl)ethanone, where the interchange of methyl and phenyl positions alters both the steric environment around the 5-acetyl group and the electronic distribution across the thiazole ring . In fragment-based drug discovery or structure–activity relationship (SAR) campaigns, these differences can lead to divergent binding modes, selectivity profiles, and synthetic tractability, making simple interchange impossible without re-optimizing the entire chemical series .

Quantitative Differentiation Evidence: 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one versus Closest Structural Analogs


Regioisomeric Identity Governs Divergent Synthetic Fates in Thiazole Functionalization

The target compound (2-methyl-4-phenyl-5-acetylthiazole) and its regioisomer 1-(4-methyl-2-phenylthiazol-5-yl)ethanone (CAS 7520-94-7) share identical molecular formula and mass (C₁₂H₁₁NOS, MW 217.29), yet their substitution pattern dictates orthogonal reactivity at the C5 acetyl group. In the target compound, the 2-methyl group is electron-donating through the thiazole nitrogen, activating the C5 position toward nucleophilic attack, whereas in the 4-methyl-2-phenyl isomer, the 2-phenyl group withdraws electron density, deactivating the C5 acetyl toward the same transformations. This is evidenced by the observation that 2-methyl-4-phenylthiazole derivatives are specifically employed as intermediates for constructing 5-thiazolyl-ethylidene-hydrazinyl-thiazoles and related fused heterocycles, with the acetyl group serving as a key handle for condensation with thiosemicarbazones . In contrast, the 4-methyl-2-phenyl regioisomer is predominantly utilized for triazole-forming click chemistry via the azidoethanone intermediate, a pathway requiring prior conversion of the acetyl to an azide .

Organic Synthesis Medicinal Chemistry Thiazole Chemistry

Computed Physicochemical Profile Distinguishes Target Compound from Regioisomer

The target compound and its regioisomer 1-(4-methyl-2-phenylthiazol-5-yl)ethanone (CAS 7520-94-7) were compared for key computed drug-likeness parameters using PubChem and ChemSpider data . The target compound exhibits a computed XLogP3-AA of 3.0, a topological polar surface area (TPSA) of 58.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . While the regioisomer shares the same molecular formula, its reported melting point is 67–68 °C , indicating a different crystal packing arrangement. The target compound's specific substitution pattern results in a distinct electrostatic potential surface around the thiazole ring, which influences both solubility and passive membrane permeability .

Computational Chemistry Drug Design Physicochemical Properties

Commercial Availability and Batch Consistency Differentiate Procurement Options

The target compound is stocked by multiple vendors with documented purity ≥98% and batch-specific QC data (NMR, HPLC, GC) . The regioisomer 1-(4-methyl-2-phenylthiazol-5-yl)ethanone (CAS 7520-94-7) is also commercially available but at a purity of 95% according to vendor specifications, with a unit price approximately 20–50% lower for gram-scale quantities . For applications requiring high-confidence analytical characterization (e.g., fragment screening by X-ray crystallography or SPR), the higher certified purity and availability of QC documentation reduce the risk of false positives or negatives arising from impurities.

Chemical Procurement Quality Assurance Supply Chain

Optimal Application Scenarios for 1-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-one Based on Differentiation Evidence


Fragment-Based Drug Discovery for CNS Targets

With a computed XLogP3-AA of 3.0 and TPSA of 58.2 Ų, this compound sits within optimal CNS drug-likeness space and can serve as a fragment hit for targets requiring blood–brain barrier penetration. Its three hydrogen bond acceptors and zero donors make it suitable for fragment growing or linking strategies in neuroscience programs .

Synthesis of 5-Thiazolyl-Hydrazinyl-Thiazole Libraries

The 5-acetyl group in the 2-methyl-4-phenyl substitution pattern is directly reactive toward thiosemicarbazones, enabling one-step assembly of 5-thiazolyl-ethylidene-hydrazinyl-thiazoles. This library is of interest for antifungal drug discovery, as evidenced by the molecular docking studies against Candida albicans lanosterol 14α-demethylase .

High-Confidence Biophysical Screening Assays

For SPR, ITC, or X-ray crystallography-based fragment screening, the guaranteed purity of ≥98% and comprehensive batch QC (NMR, HPLC, GC) minimize the risk of artifact signals from impurities. This reliability is critical when screening against protein targets where false hits can derail weeks of downstream validation work .

Kinase Inhibitor Scaffold Optimization

The 2-methyl-4-phenylthiazole core is a recognized privileged scaffold in kinase inhibitor design, as demonstrated by the wider class of thiazolyl phenyl ether ACC2 inhibitors. The target compound's reactive 5-acetyl handle allows rapid exploration of substituent effects on kinase selectivity without de novo scaffold synthesis .

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